molecular formula C19H18N4O5S2 B2388948 2-((tetrahydrofuran-3-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)nicotinamide CAS No. 2034271-87-7

2-((tetrahydrofuran-3-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)nicotinamide

Cat. No.: B2388948
CAS No.: 2034271-87-7
M. Wt: 446.5
InChI Key: OCWPWSKKTNLQMR-UHFFFAOYSA-N
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Description

2-((Tetrahydrofuran-3-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)nicotinamide is a synthetic compound that brings together a complex array of molecular components. Each segment of its chemical structure bestows distinct physical and chemical properties, making it a compelling subject of study in various scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tetrahydrofuran-3-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)nicotinamide typically involves multi-step organic reactions. This process often starts with the preparation of the tetrahydrofuran-3-yl ether derivative, followed by the coupling of the thiazol-2-yl sulfamoyl phenyl group. The final step usually involves the amidation of the nicotinamide moiety. Precise reaction conditions, such as specific temperatures, pH levels, and solvent choices, are crucial for achieving high yields and purity.

Industrial Production Methods

In industrial settings, large-scale production would involve the optimization of reaction conditions to ensure cost-efficiency and consistency. Batch reactions under controlled environments or continuous flow reactions might be employed to maximize yield. Catalyst choices and reaction times are meticulously optimized to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions It Undergoes

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Oxidative reactions might involve the introduction of oxygen or removal of hydrogen, whereas reduction processes may add hydrogen or remove oxygen. Substitution reactions could involve the replacement of specific functional groups with others, altering the compound's properties.

Common Reagents and Conditions

Reagents like oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminium hydride), and nucleophiles or electrophiles (for substitution reactions) are commonly used. Specific conditions such as temperature control, pH adjustments, and solvent choices are tailored to ensure optimal reaction efficiency.

Major Products Formed

The primary products formed from these reactions depend on the reagent and conditions employed. For instance, oxidation might yield a more oxygen-rich derivative, whereas reduction could produce a more hydrogenated form. Substitution reactions may result in derivatives with varying functional groups, each possessing unique chemical properties.

Scientific Research Applications

2-((Tetrahydrofuran-3-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)nicotinamide finds applications across numerous scientific fields:

  • Chemistry: : As a compound of interest for studying reaction mechanisms and developing new synthetic routes.

  • Medicine: : Investigated for potential therapeutic effects and pharmacological properties.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular interactions Its unique structure allows it to bind to certain molecular targets, thereby influencing biochemical pathways These interactions can modulate enzymatic activities, receptor functions, or cellular signaling processes

Comparison with Similar Compounds

Comparison with Other Similar Compounds

Compared to other compounds with similar structures, 2-((tetrahydrofuran-3-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)nicotinamide stands out due to its specific functional groups and their arrangement. This uniqueness can result in distinct biological activities or chemical reactivities.

List of Similar Compounds

  • 2-((tetrahydrofuran-3-yl)oxy)-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)nicotinamide

  • 2-((tetrahydrofuran-3-yl)oxy)-N-(4-(N-(pyrazol-2-yl)sulfamoyl)phenyl)nicotinamide

  • 2-((tetrahydrofuran-3-yl)oxy)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)nicotinamide

Properties

IUPAC Name

2-(oxolan-3-yloxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S2/c24-17(16-2-1-8-20-18(16)28-14-7-10-27-12-14)22-13-3-5-15(6-4-13)30(25,26)23-19-21-9-11-29-19/h1-6,8-9,11,14H,7,10,12H2,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWPWSKKTNLQMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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